2-(Diphenylphosphino)ethanaminium tetrafluoroborate
Overview
Description
2-(Diphenylphosphino)ethanaminium tetrafluoroborate is a chemical compound with the empirical formula C14H17BF4NP and a molecular weight of 317.07 g/mol . It is commonly used as a ligand in various coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .
Mechanism of Action
It’s worth noting that “2-(diphenylphosphino)ethanaminium tetrafluoroborate” is a ligand that is suitable for various types of coupling reactions, including buchwald-hartwig cross coupling, suzuki-miyaura coupling, stille coupling, sonogashira coupling, negishi coupling, heck coupling, and hiyama coupling . These reactions are commonly used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate typically involves the reaction of 2-(Diphenylphosphino)ethylamine with tetrafluoroboric acid. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)ethanaminium tetrafluoroborate undergoes various types of reactions, primarily serving as a ligand in coupling reactions. These include:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
2-(Diphenylphosphino)ethanaminium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)ethylamine: Similar in structure but lacks the tetrafluoroborate anion.
Tris(hydroxypropyl)phosphine: Another phosphine ligand with different functional groups.
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt: A phosphine ligand with sulfonate groups.
Uniqueness
2-(Diphenylphosphino)ethanaminium tetrafluoroborate is unique due to its tetrafluoroborate anion, which enhances its solubility and reactivity in various coupling reactions. This makes it a versatile ligand in synthetic chemistry, offering advantages in terms of reaction efficiency and product yield .
Properties
IUPAC Name |
2-diphenylphosphanylethylazanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NP.BF4/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5/h1-10H,11-12,15H2;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXZLRCRPLYXBQ-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855642 | |
Record name | 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222630-32-1 | |
Record name | 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1222630-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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